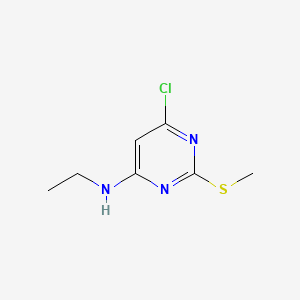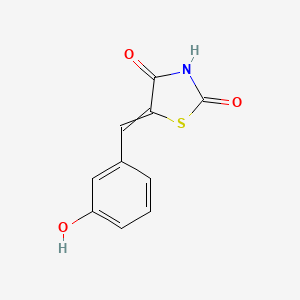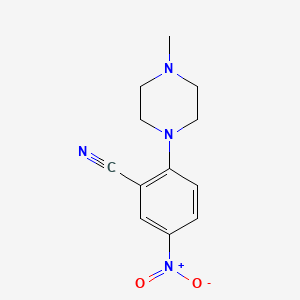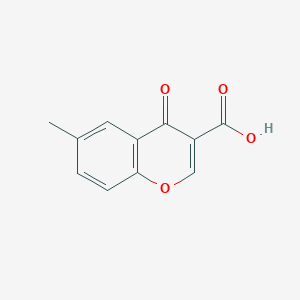
6-Methyl-4-oxo-4h-chromene-3-carboxylic acid
Overview
Description
6-Methyl-4-oxo-4h-chromene-3-carboxylic acid (MOCA) is an important organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. MOCA is a naturally occurring compound found in some plant species and has been used in several scientific research studies. It is a versatile compound with a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Drug Design
4H-Chromene derivatives, including 6-Methyl-4-oxo-4H-chromene-3-carboxylic acid, have been widely studied for their potential in drug design and synthesis. These compounds are integral to the structural-activity relationship studies of antitumor antibiotics, showcasing their relevance in the development of new therapeutic agents. The synthesis of 4H-chromene derivatives involves complex reactions, including condensation and cyclodehydration, indicating their chemical versatility and potential in the synthesis of potent marine drugs (Li et al., 2013).
Antiproliferative and Anticancer Activities
Several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have demonstrated significant antiproliferative activities against human non-small cell lung cancer cell lines. These compounds, by inducing apoptosis and arresting the cell cycle, highlight the therapeutic potential of chromene derivatives in cancer treatment. Their ability to elevate intracellular reactive oxygen species (ROS) levels further supports their use as potent antitumor agents, suggesting that chromene derivatives could be valuable in developing new anticancer drugs (Fu et al., 2015).
Biological Imaging and Fluorescence Probes
Certain 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, despite their low cytotoxicity, exhibit excellent fluorescence properties. This makes them effective fluorescence probes for biological imaging, allowing for the visualization of cellular processes without harming the cells. Such properties are crucial for research and diagnostic purposes, providing insights into cellular mechanisms and disease pathology (Fu et al., 2015).
Chemical Synthesis and Molecular Structure
The chemical synthesis and molecular structure analysis of chromene derivatives are essential for understanding their physical and chemical properties. Studies on 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid, for example, have detailed the synthesis and reactions of these compounds, providing insights into their structural stability and reactivity. Such information is invaluable for designing new compounds with specific properties and activities (Barili et al., 2001).
Antimicrobial Activity
Chromene derivatives have also shown promising antimicrobial activity, indicating their potential use in developing new antibiotics. Their efficacy against various bacterial and fungal strains supports the exploration of these compounds as novel antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance, underscoring the need for new therapeutic options (El Azab et al., 2014).
properties
IUPAC Name |
6-methyl-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)10(12)8(5-15-9)11(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLPFMIJXRWBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374933 | |
| Record name | 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-oxo-4h-chromene-3-carboxylic acid | |
CAS RN |
68723-78-4 | |
| Record name | 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B1597449.png)
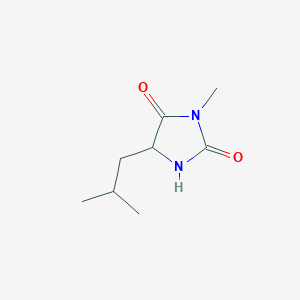
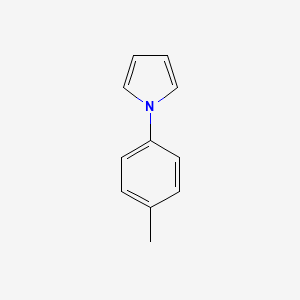
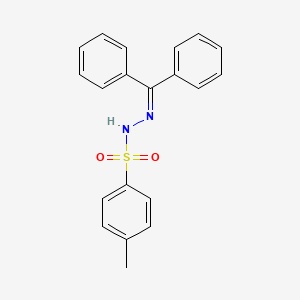
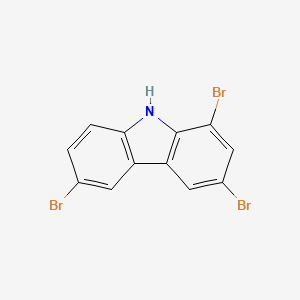
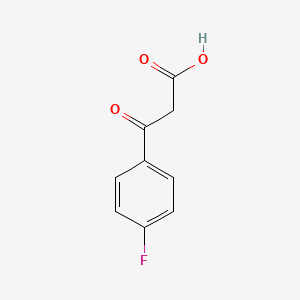
![Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1597457.png)
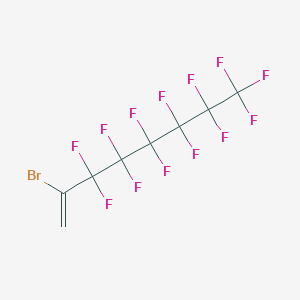
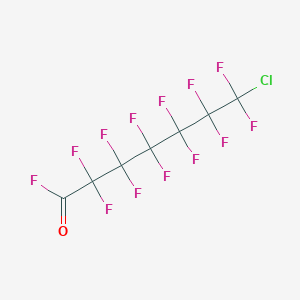
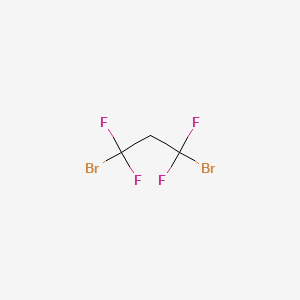
![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)
